molecular formula C28H41O4- B13094886 18-(4-Methyl-2-oxochromen-7-yl)octadecanoate

18-(4-Methyl-2-oxochromen-7-yl)octadecanoate

Cat. No.: B13094886
M. Wt: 441.6 g/mol
InChI Key: UNGLODKQYWRUCC-UHFFFAOYSA-M
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Description

18-(4-Methyl-2-oxochromen-7-yl)octadecanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, is characterized by the presence of a chromen-2-one moiety substituted with a methyl group and an octadecanoate ester chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-(4-Methyl-2-oxochromen-7-yl)octadecanoate typically involves the esterification of 4-methyl-2-oxochromen-7-ol with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

18-(4-Methyl-2-oxochromen-7-yl)octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

18-(4-Methyl-2-oxochromen-7-yl)octadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 18-(4-Methyl-2-oxochromen-7-yl)octadecanoate involves its interaction with specific molecular targets. The chromen-2-one moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxochromen-7-yl benzenesulfonate
  • 4-Methyl-2-oxochromen-7-yl furan-2-carboxylate
  • 4-Methyl-2-oxochromen-7-yl carbamate

Uniqueness

18-(4-Methyl-2-oxochromen-7-yl)octadecanoate is unique due to its long octadecanoate ester chain, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity, making it more suitable for applications in lipid-based drug delivery systems.

Properties

Molecular Formula

C28H41O4-

Molecular Weight

441.6 g/mol

IUPAC Name

18-(4-methyl-2-oxochromen-7-yl)octadecanoate

InChI

InChI=1S/C28H42O4/c1-23-21-28(31)32-26-22-24(19-20-25(23)26)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-27(29)30/h19-22H,2-18H2,1H3,(H,29,30)/p-1

InChI Key

UNGLODKQYWRUCC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)CCCCCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

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